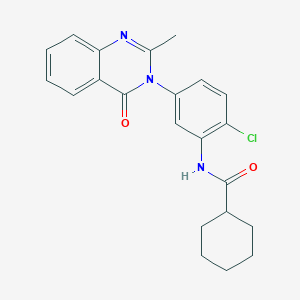
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H22ClN3O2 and its molecular weight is 395.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have synthesized derivatives of quinazolinone, including compounds structurally related to "N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide," demonstrating potent antimicrobial activities. These compounds were tested against a range of bacterial and fungal pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, showing significant inhibitory effects. The synthesized compounds include variously substituted quinazolinones and thiazolidinones, indicating a broad interest in this chemical scaffold for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011; Patel & Shaikh, 2011).
Antitumor and Anticancer Activity
Research into quinazolinone derivatives also extends into anticancer activities. Studies have shown that certain derivatives, including those structurally related to the compound of interest, exhibit potent growth-inhibitory activities against various cancer cell lines. These activities include inducing cell cycle arrest and apoptosis in cancer cells, highlighting the potential of quinazolinone derivatives as anticancer agents. The design and synthesis of water-soluble analogues aim to improve bioavailability and efficacy in vivo, indicating ongoing efforts to optimize these compounds for therapeutic applications (Bavetsias et al., 2002; Sonego et al., 2019).
Analgesic and Anti-inflammatory Activities
Further studies have explored the analgesic and anti-inflammatory potential of quinazolinone derivatives. By synthesizing and testing various compounds, researchers have identified those with significant analgesic and anti-inflammatory effects, comparing favorably to standard drugs like diclofenac sodium. These findings suggest the versatility of quinazolinone derivatives in addressing pain and inflammation, potentially leading to new therapeutic options (Alagarsamy et al., 2015).
Synthesis and Characterization for Diverse Applications
The synthesis and characterization of new quinazolinones as potential antimicrobial agents have been a significant focus. Through various chemical reactions and modifications, researchers have developed a range of quinazolinone derivatives with potential applications in treating microbial infections. These studies underscore the chemical versatility and potential of quinazolinones in developing new antimicrobial strategies (Desai, Shihora, & Moradia, 2007).
Propiedades
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-14-24-19-10-6-5-9-17(19)22(28)26(14)16-11-12-18(23)20(13-16)25-21(27)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSLLWFPNIDLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-morpholinopyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2736812.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2736814.png)
![4-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2736816.png)

![1-(Morpholin-4-ylmethyl)benzo[f]chromen-3-one](/img/structure/B2736820.png)
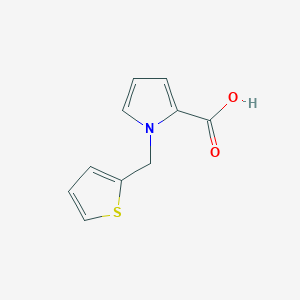
![Methyl 2-[cyclopropyl-[4-(prop-2-enoylamino)benzoyl]amino]acetate](/img/structure/B2736823.png)
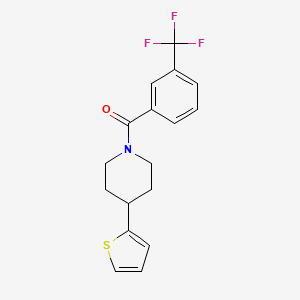

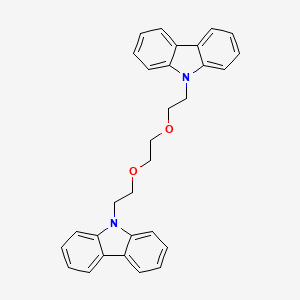
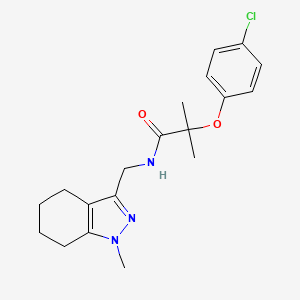
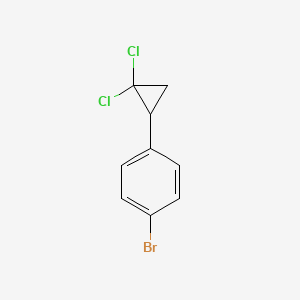
![2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2736833.png)
